![molecular formula C10H7Br B562227 1-Bromonaphthalene-d7 CAS No. 37621-57-1](/img/structure/B562227.png)
1-Bromonaphthalene-d7
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Overview
Description
1-Bromonaphthalene-d7, also known as perdeuterated 1-bromonaphthalene, is a deuterated form of 1-bromonaphthalene . It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions . It is commonly used as a chemical tracer in research applications such as environmental studies, organic synthesis, and analytical chemistry .
Synthesis Analysis
1-Bromonaphthalene-d7 is used in the synthesis of biaryl compounds via cross-coupling reactions . It is also used in the Palladium-catalyzed Suzuki–Miyaura coupling reaction with potassium aryltrifluoroborates .Molecular Structure Analysis
The molecular formula of 1-Bromonaphthalene-d7 is C10D7Br . It has a molecular weight of 214.11 .Chemical Reactions Analysis
1-Bromonaphthalene-d7 is a useful chemical tool for research purposes, particularly in the fields of environmental and analytical chemistry . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways .Physical And Chemical Properties Analysis
1-Bromonaphthalene-d7 is a colorless to pale yellow liquid at room temperature . It has a boiling point of 304°C and a melting point of -2°C . It is soluble in organic solvents such as ethanol, acetone, and ether, but insoluble in water .Scientific Research Applications
Organic Synthesis
1-Bromonaphthalene-d7 is widely used in organic synthesis . It serves as a starting material for the synthesis of various organic compounds, contributing to the development of new drugs, polymers, and other chemical products .
Preparation of N-Aryl Imidazoles
This compound plays a crucial role in the preparation of N-aryl imidazoles . N-aryl imidazoles are important intermediates in organic chemistry and have applications in the synthesis of pharmaceuticals and agrochemicals .
Preparation of Diaryl Ethers
1-Bromonaphthalene-d7 is also used in the preparation of diaryl ethers . Diaryl ethers are a class of organic compounds that are commonly used in the synthesis of pharmaceuticals, dyes, and other chemical products .
Refractometry of Fats
In the field of refractometry , 1-Bromonaphthalene-d7 is used to measure the refractive index of fats .
Determination of Refractive Index of Crystals
1-Bromonaphthalene-d7 is used to determine the refractive index of crystals . This is crucial in the field of crystallography and materials science, helping to understand the properties and behavior of crystalline materials .
Determination of Water Content in Alcohols
This compound is used to determine the water content in alcohols .
Preparation of Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides
1-Bromonaphthalene-d7 is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides . This has potential applications in the development of new antioxidants, which are important in health and nutrition .
Solvent for the Exfoliation and Dispersion of Hexabenzocoronene
Lastly, it serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . This is important in the field of nanotechnology, particularly in the production and manipulation of graphene and other 2D materials .
Mechanism of Action
Target of Action
1-Bromonaphthalene-d7 is a deuterium-labeled version of 1-Bromonaphthalene . It is primarily used as a tracer in drug development processes
Mode of Action
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their interaction with targets . The deuterium atoms can potentially alter the compound’s binding affinity, selectivity, or other interactions with its targets .
Biochemical Pathways
The compound’s deuterium labeling is known to be used as a tracer in drug development, which implies it may be involved in various biochemical pathways depending on the specific drug being developed .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium in 1-Bromonaphthalene-d7 could potentially alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability . .
Result of Action
As a deuterium-labeled compound, it is primarily used as a tracer in drug development processes . The specific effects would likely depend on the drug molecule into which it is incorporated .
Future Directions
1-Bromonaphthalene-d7 is a valuable tool in tracing the fate of chemicals in various systems . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways, making it an important component in many research applications . It is expected to continue to be used in the fields of environmental and analytical chemistry .
properties
IUPAC Name |
1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-GSNKEKJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661828 |
Source
|
Record name | 1-Bromo(~2~H_7_)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37621-57-1 |
Source
|
Record name | 1-Bromo(~2~H_7_)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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